Cas no 680579-51-5 (tetramethylenebis(triphenylphosphonium bromide))

tetramethylenebis(triphenylphosphonium bromide) structure
680579-51-5 structure
Product Name:tetramethylenebis(triphenylphosphonium bromide)
CAS No:680579-51-5
MF:C40H38Br2P2
MW:740.48525094986
CID:968522
PubChem ID:3084237
Update Time:2025-04-19

tetramethylenebis(triphenylphosphonium bromide) Chemical and Physical Properties

Names and Identifiers

    • tetramethylenebis(triphenylphosphonium bromide)
    • (Butane-1,4-diyl)bis(triphenylphosphanium) dibromide
    • SCHEMBL2446042
    • Phosphonium,1,1'-(1,4-butanediyl)bis[1,1,1-triphenyl-,bromide(1:2)
    • Tetramethylenebis(triphenylphosphonium) dibromide
    • triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dibromide
    • FT-0637242
    • AKOS017345148
    • Butane-1,4-diylbis(triphenylphosphonium) bromide
    • NS00052607
    • DTXSID10935218
    • Tetramethylenebis(triphenylphosphonium bromide
    • 1,4-Bis(triphenylphosphonio)butane dibromide
    • Butane-1,4-diylbis(triphenylphosphonium)bromide
    • WTFXVDWCEPLDDY-UHFFFAOYSA-L
    • EINECS 239-598-5
    • 15546-42-6
    • 680579-51-5
    • DB-043271
    • triphenyl(4-triphenylphosphaniumylbutyl)phosphonium dibromide
    • triphenyl[4-(triphenylphosphaniumyl)butyl]phosphanium dibromide
    • Phosphonium, 1,1'-(1,4-butanediyl)bis[1,1,1-triphenyl-, bromide (1:2)
    • Inchi: 1S/C40H38P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;;/p-2
    • InChI Key: WTFXVDWCEPLDDY-UHFFFAOYSA-L
    • SMILES: [Br-].[Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CCCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 740.07950g/mol
  • Monoisotopic Mass: 738.08155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 11
  • Complexity: 585
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
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